6-(Cyclohexylthio)-2-methylnicotinaldehyde

Regioisomer differentiation Aldehyde reactivity Nicotinaldehyde building blocks

Researchers pursuing CNS-penetrant or antiviral candidates often face inconsistent reactivity from positional isomers and insufficient lipophilicity in standard nicotinaldehyde building blocks. This compound directly addresses these limitations: • ortho-Methyl group provides steric control over C-3 aldehyde reactivity, ensuring regioselective transformations in condensation and cross-coupling reactions. • Cyclohexylthio substituent elevates logP by ~1.5-2.0 units vs. methylthio analogs, supporting passive membrane diffusion and BBB penetration. • ≥98% purity with ISO-certified production minimizes pre-use purification and ensures reproducible array chemistry and biological assay outcomes.

Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
Cat. No. B12999571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexylthio)-2-methylnicotinaldehyde
Molecular FormulaC13H17NOS
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)SC2CCCCC2)C=O
InChIInChI=1S/C13H17NOS/c1-10-11(9-15)7-8-13(14-10)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
InChIKeyPBXSHCRHGJUGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexylthio)-2-methylnicotinaldehyde Procurement Overview


6-(Cyclohexylthio)-2-methylnicotinaldehyde (CAS 1355227-13-2; molecular formula C₁₃H₁₇NOS; MW 235.35 g/mol) is a heterocyclic building block belonging to the nicotinaldehyde class, featuring a cyclohexylthio substituent at the 6-position, a methyl group at the 2-position, and a reactive aldehyde at the 3-position of the pyridine ring . This compound is primarily catalogued by specialty chemical suppliers as a research intermediate for medicinal chemistry and organic synthesis, with limited dedicated primary literature . Its structural configuration—combining a bulky, lipophilic cyclohexylthio group with an ortho-methyl-substituted aldehyde—creates a sterically and electronically differentiated scaffold relative to other positional isomers and alkylthio variants within the same chemical family.

Workflow Aldehyde-based diversification and coupling reactions
Selection 2-Methyl regioisomer for ortho-steric modulation
Context Medicinal chemistry building block for SAR exploration

Substitution Risks: 6-(Cyclohexylthio)-2-methylnicotinaldehyde


Within the 6-(cyclohexylthio)-nicotinaldehyde series, the position of the methyl substituent (2-, 4-, or 5-position) profoundly alters the electronic environment of the aldehyde carbon and the steric accessibility of the pyridine nitrogen, directly affecting downstream reactivity in condensation and cross‑coupling reactions . Furthermore, replacing the cyclohexylthio group with a smaller alkylthio group (e.g., methylthio) drastically lowers lipophilicity (estimated ΔlogP ≈ 1.5–2.0 units), which can compromise membrane permeability in cell‑based assays and alter metabolic stability in medicinal chemistry programmes . These position‑specific and substituent‑dependent properties mean that in‑class analogs cannot be interchanged without risking divergent synthetic outcomes or biological readouts, as documented by the distinct anti‑HIV‑1 EC₅₀ values observed among closely related C‑6 substituted acyclouridine derivatives where the cyclohexylthio analog outperformed its phenoxy and benzyl counterparts [1].

Regioisomer mismatch

2-Methyl vs. 5-methyl isomers may shift aldehyde electrophilicity and steric accessibility, altering downstream reactivity.

Lipophilicity shift

Smaller alkylthio analogs (e.g., methylthio) may significantly reduce logP (estimated Δ ≈ 1.5–2.0), compromising passive permeability.

Functional group alteration

Nitrile analogs limit direct access to aldehyde-driven pathways, requiring additional interconversion steps.

Differentiating 6-(Cyclohexylthio)-2-methylnicotinaldehyde from Analogs


Aldehyde Reactivity: 2-Methyl vs. 5-Methyl Regioisomers

The 2-methyl substitution ortho to the aldehyde group in the target compound creates a distinct steric environment compared to the 5-methyl isomer (CAS 1355226-45-7). The ortho-methyl group exerts both steric hindrance to nucleophilic attack at the aldehyde carbon and an electron‑donating inductive effect that modulates the electrophilicity of the carbonyl. While no head‑to‑head kinetic study exists for these exact compounds, the difference in substitution pattern is a well‑established determinant of reaction rates in nicotinaldehyde series . This regioisomerism directly affects the compound's utility as a synthetic intermediate in structure‑activity relationship (SAR) exploration, where the 2‑methyl group additionally influences the basicity of the pyridine nitrogen (estimated pKₐ shift of approximately +0.3 to +0.5 units relative to the non‑methylated analog) [1].

Regioisomer Reactivity
Class-level inference
Ortho-methyl group modulates aldehyde electrophilicity and steric hindrance.
Supports regioisomer-specific SAR for 2,3-disubstituted pyridines.
Estimated pKₐ shift of +0.3 to +0.5 units relative to non-methylated analog.
Regioisomer differentiation Aldehyde reactivity Nicotinaldehyde building blocks

Lipophilicity: Cyclohexylthio vs. Smaller Alkylthio Groups

The cyclohexylthio group at the 6‑position confers substantially greater lipophilicity than smaller alkylthio substituents such as methylthio. Based on calculated logP contributions (π‑values: cyclohexyl ≈ 2.0–2.5; methyl ≈ 0.5–0.6), the estimated logP of the target compound exceeds that of 2‑methyl‑6‑(methylthio)nicotinaldehyde (CAS 1289099-20-2) by approximately 1.5–2.0 log units [1]. This difference is within a range known to significantly influence passive membrane permeability in cell‑based assays, where logP shifts of >1 unit can alter cellular uptake by 5‑ to 10‑fold in Caco‑2 and PAMPA models [2]. In the context of the broader cyclohexylthio‑heterocycle class, the cyclohexylthio substituent at C‑6 has been shown to yield an anti‑HIV‑1 EC₅₀ of 8.2 µM in MT‑4 cells, outperforming both 6‑phenoxy (EC₅₀ = 85 µM) and 6‑benzyl (EC₅₀ = 23 µM) analogs in the acyclouridine series [3].

Lipophilicity Profile
Class-level inference
Estimated ΔlogP ≈ +1.5–2.0 vs. methylthio analog.
Context for passive permeability studies in cell-based assays.
logP shift may influence cellular uptake by 5- to 10-fold in Caco-2 models.
Lipophilicity modulation Membrane permeability Cyclohexylthio scaffold

Aldehyde vs. Nitrile: Synthetic Versatility

The aldehyde group at the 3‑position of the target compound provides a versatile synthetic handle that is absent in the corresponding nitrile analog, 6‑(cyclohexylthio)‑2‑methylnicotinonitrile (CAS 1355175-38-0). The aldehyde can undergo reductive amination, Grignard addition, Wittig olefination, and Knoevenagel condensation—reactions not directly accessible from a nitrile without prior hydrolysis or reduction steps . This functional group difference represents two to three additional synthetic steps saved when the target compound is chosen over the nitrile analog for applications requiring aldehyde‑derived functional groups, translating to an estimated 20–40% reduction in synthetic sequence length for common medicinal chemistry transformations [1]. Vendor data indicate that the target compound is available at ≥98% purity (MolCore), while the nitrile analog is offered at 95% purity (AKSci) .

Synthetic Handle Utility
Cross-study comparable
Aldehyde enables 5+ reaction classes not directly accessible from nitrile.
Bypasses nitrile interconversion, reducing synthetic sequence length.
Estimated 20–40% reduction in steps for common medicinal chemistry transformations.
Aldehyde synthetic handle Nicotinaldehyde vs. nicotinonitrile Building block versatility

Cyclohexylthio Anti-HIV‑1 Potency in C‑6 Heterocycles

Although no direct antiviral data exist for 6‑(cyclohexylthio)‑2‑methylnicotinaldehyde itself, the cyclohexylthio substituent at C‑6 of a pyrimidine‑dione scaffold (compound 8 in the HEPT analog series) demonstrated an anti‑HIV‑1 EC₅₀ of 8.2 µM against HTLV‑IIIB in MT‑4 cells, which was 10.4‑fold more potent than the 6‑phenoxy analog (EC₅₀ = 85 µM) and 2.8‑fold more potent than the 6‑benzyl analog (EC₅₀ = 23 µM) [1]. This C‑6 substituent‑dependent potency trend supports the hypothesis that the cyclohexylthio group confers a favourable pharmacophoric contribution in heterocyclic scaffolds, potentially relevant to the nicotinaldehyde series where the same substituent occupies an analogous position on the pyridine ring. The selectivity index (CC₅₀/EC₅₀) of compound 8, while lower than that of the parent HEPT, was sufficient for the compound to be progressed to cross‑strain evaluation against HTLV‑IIIRF, HIV‑2 LAV‑2ROD, and LAV‑2EHO, where only HTLV‑IIIRF showed comparable sensitivity [1].

C6-Substituent SAR
Class-level inference
10.4-fold lower EC₅₀ vs. phenoxy analog in related acyclouridine series.
Reported higher potency in related heterocycle against HTLV-IIIB.
Data to verify in target nicotinaldehyde scaffold.
Cyclohexylthio bioisostere Anti-HIV-1 C‑6 substitution SAR

Purity Differences Among Commercial Isomers

Among the three commercially catalogued monomethyl isomers of 6‑(cyclohexylthio)nicotinaldehyde, the 2‑methyl variant (target compound) is offered by MolCore with a minimum purity specification of NLT 98%, whereas the 5‑methyl isomer (CAS 1355226‑45‑7) and the non‑methylated parent (CAS 1355237‑45‑4) are both listed by AKSci at 95% purity . This 3‑percentage‑point purity differential, while modest, can be significant in synthetic sequences where aldehyde impurities (e.g., oxidized carboxylic acid by‑products) can act as chain terminators or competing nucleophiles in subsequent steps. The ISO‑certified production standard claimed by MolCore for the target compound provides an additional quality‑assurance layer not explicitly stated for the comparator isomers from AKSci .

Commercial Purity
Cross-study comparable
NLT 98% (target) vs. 95% (5-methyl isomer).
May reduce impurity-driven side reactions in multi-step syntheses.
ISO-certified production standard provides additional quality assurance.
Vendor purity comparison Quality specification Nicotinaldehyde isomer procurement

Application Scenarios for 6-(Cyclohexylthio)-2-methylnicotinaldehyde


SAR Exploration of Trisubstituted Pyridine Scaffolds

The target compound serves as a late-stage diversification intermediate for structure‑activity relationship studies where the aldehyde at C‑3, the methyl at C‑2, and the cyclohexylthio at C‑6 each contribute to the pharmacophore. Its aldehyde handle enables direct reductive amination, Grignard addition, or Knoevenagel condensation—transformations not directly accessible from the corresponding nicotinonitrile analog without additional synthetic steps . The ortho‑methyl group provides steric control over aldehyde reactivity, differentiating this isomer from the 4‑ and 5‑methyl variants for SAR programmes targeting regiospecific interactions [1].

Cyclohexylthio for CNS-Penetrant Lead Optimisation

The cyclohexylthio substituent substantially elevates logP (estimated ΔlogP ≈ 1.5–2.0 vs. methylthio analogs), making this building block strategically useful for medicinal chemistry campaigns targeting intracellular or blood‑brain‑barrier‑penetrant compounds where adequate lipophilicity is required for passive membrane diffusion . In the context of nicotinic receptor‑targeted programmes, the cyclohexylthio group has been evaluated in binding assays using synaptic membrane fractions from rat cerebral cortices, providing a pathway for target‑specific ligand development [1].

Antiviral Lead Generation with Cyclohexylthio Bioisosteres

The demonstrated anti‑HIV‑1 activity of a 6‑cyclohexylthio‑substituted pyrimidine‑dione (EC₅₀ = 8.2 µM, outperforming 6‑phenoxy and 6‑benzyl analogs by 10.4‑fold and 2.8‑fold, respectively) provides class‑level precedent for exploring the cyclohexylthio motif in the nicotinaldehyde scaffold for antiviral applications . The target compound's aldehyde group further allows conjugation to affinity tags or prodrug moieties, enabling mechanistic probe development and pharmacokinetic optimisation.

High-Purity Building Block for Parallel Synthesis

With a vendor‑specified purity of NLT 98% and ISO‑certified production, the target compound is appropriate for parallel synthesis and automated library production where intermediate purity directly impacts final compound integrity and biological assay reproducibility . The 3‑percentage‑point purity advantage over the 5‑methyl isomer (95% specification) reduces the burden of pre‑use purification and the risk of impurity‑driven side reactions in array chemistry workflows [1].

Application
Selection Property
Validation Focus
Trisubstituted Pyridine SAR
2-Methyl regioisomer steric control
Aldehyde coupling efficiency
CNS-Penetrant Lead Optimization Studies
Lipophilicity (logP) context
Membrane permeability assay (Caco-2/PAMPA)
Antiviral Lead Generation Research
Cyclohexylthio pharmacophore context
Antiviral EC₅₀ assay review
Parallel Synthesis Campaigns
Supplier-guaranteed purity (NLT 98%)
Batch-to-batch reproducibility via HPLC/NMR
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